![molecular formula C10H6F3NO2 B3138729 5-(trifluoromethoxy)-1H-indole-3-carbaldehyde CAS No. 467452-00-2](/img/structure/B3138729.png)
5-(trifluoromethoxy)-1H-indole-3-carbaldehyde
Overview
Description
5-(trifluoromethoxy)-1H-indole-3-carbaldehyde is a compound that contains a trifluoromethoxy group . The trifluoromethoxy group is a chemical group –O– CF 3. It can be seen as a methoxy group –O– CH 3 whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .
Scientific Research Applications
As a Building Block for Biologically Active Molecules
5-(Trifluoromethoxy)-1H-indole-3-carbaldehyde is a valuable building block in the synthesis of biologically active molecules. It has been prepared using modern organometallic methods, showcasing an innovative approach where organometallic and radical chemistry intersect. This compound represents an important component in developing new biologically active compounds (Leconte & Ruzziconi, 2002).
In Crystal Structure and Characterization Studies
The compound plays a role in crystal structure and characterization studies. For instance, its derivatives have been analyzed using Hirshfeld surface, spectroscopic, thermal tools, and X-ray single crystal diffraction, providing insights into molecular interactions and atom-to-atom connections (Barakat et al., 2017).
In Synthesis of New Heterocyclic Compounds
It is used in the synthesis of new heterocyclic compounds, such as triazolo(thiadiazepino)indoles. The structure of these compounds is established through single crystal X-ray diffraction, highlighting its utility in forming complex heterocyclic systems (Vikrishchuk et al., 2019).
In Green and Sustainable Synthetic Routes
The compound has applications in green and sustainable synthetic routes. Its derivatives have been synthesized using environment-friendly methods, like the grindstone method, which offers advantages in terms of yield, reaction time, and environmental impact (Madan, 2020).
In Isolation from Natural Sources
It has been isolated from natural sources like marine sponges. This isolation contributes to the understanding of natural compound libraries and their potential biomedical applications (Ashour et al., 2007).
In Structural Analysis and Molecular Interactions
5-(Trifluoromethoxy)-1H-indole-3-carbaldehyde is crucial in the analysis of molecular structure and interactions. Its compounds have been studied using elemental analysis, spectral data, and X-ray single crystal diffraction, offering insights into molecular geometry and interactions (Kaynak et al., 2013).
Safety and Hazards
Future Directions
The trifluoromethoxy group has become a novel moiety in various fields because of its unique features . Despite the promising applications, the synthesis of CF 3 O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . Therefore, future research may focus on developing more efficient and direct methods for the synthesis of these compounds .
properties
IUPAC Name |
5-(trifluoromethoxy)-1H-indole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-7-1-2-9-8(3-7)6(5-15)4-14-9/h1-5,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTKLTJGFSFCIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=CN2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(trifluoromethoxy)-1H-indole-3-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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